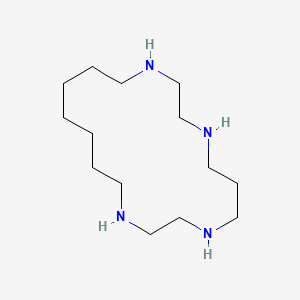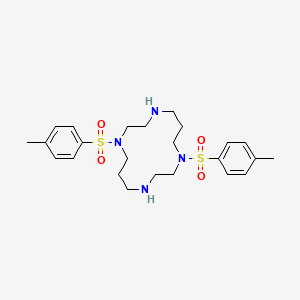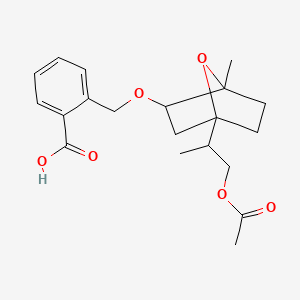![molecular formula C18H24O5S B14309595 Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate CAS No. 113541-83-6](/img/structure/B14309595.png)
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is an organic compound with a complex structure that includes both ester and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate typically involves multi-step organic reactions. One common method includes the esterification of heptanedioic acid followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The formyl group is then introduced via a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like halides, thiols, or amines
Major Products
Oxidation: Dimethyl 4-carboxy-4-[2-(phenylsulfanyl)ethyl]heptanedioate
Reduction: Dimethyl 4-hydroxymethyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 4-formyl-4-[2-(methylsulfanyl)ethyl]heptanedioate
- Dimethyl 4-formyl-4-[2-(ethylsulfanyl)ethyl]heptanedioate
- Dimethyl 4-formyl-4-[2-(benzylsulfanyl)ethyl]heptanedioate
Uniqueness
Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.
Eigenschaften
| 113541-83-6 | |
Molekularformel |
C18H24O5S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
dimethyl 4-formyl-4-(2-phenylsulfanylethyl)heptanedioate |
InChI |
InChI=1S/C18H24O5S/c1-22-16(20)8-10-18(14-19,11-9-17(21)23-2)12-13-24-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChI-Schlüssel |
PCEWTPHEKHMISF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(CCC(=O)OC)(CCSC1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/no-structure.png)

![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)


![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
